

1H NMR Structural Elucidation Guide: 5-Methoxy-2,4-dimethylaniline

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Compound of Interest

Compound Name: 5-Methoxy-2,4-dimethylaniline

CAS No.: 380844-06-4

Cat. No.: B2480667

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Executive Summary & Compound Profile

5-Methoxy-2,4-dimethylaniline is an electron-rich aniline derivative often used as a scaffold in the synthesis of azo dyes and pharmaceutical intermediates. Its NMR spectrum is characterized by a high degree of shielding due to the synergistic electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups.

- Chemical Formula: C₉H₁₃NO[1]
- Molecular Weight: 151.21 g/mol [1]
- Core Challenge: Distinguishing this specific substitution pattern from its likely regioisomers (e.g., 4-methoxy-2,5-dimethylaniline) using standard 1D proton NMR.

Predicted Spectral Data & Assignment

The following data represents the expected chemical shifts based on substituent additivity rules (Curphy-Morrison principle) and empirical data from similar aniline derivatives.

Table 1: ^1H NMR Assignment (400 MHz, CDCl_3)

Signal	Integration	Multiplicity	Approx. Shift (δ ppm)	Assignment	Structural Justification
A	1H	Singlet (s)	6.10 – 6.25	H-6 (Ar-H)	Highly Shielded. Located between two strong electron donors (-NH ₂ and -OCH ₃).
B	1H	Singlet (s)	6.70 – 6.85	H-3 (Ar-H)	Moderately Shielded. Isolated between two methyl groups. Less shielded than H-6.
C	2H	Broad Singlet (br s)	3.00 – 4.50*	-NH ₂	Exchangeable protons. Chemical shift varies significantly with concentration and water content.
D	3H	Singlet (s)	3.75 – 3.85	-OCH ₃	Characteristic methoxy resonance.
E	3H	Singlet (s)	2.15 – 2.25	-CH ₃ (C2)	Aromatic methyl. Slightly deshielded by

					ortho-nitrogen.
F	3H	Singlet (s)	2.05 – 2.15	-CH ₃ (C4)	Aromatic methyl.

*Note: The amine (-NH₂) peak may disappear or shift downfield in DMSO-d₆.

Comparative Analysis: Solving the Isomer Problem

In drug development, verifying the regiochemistry of the starting material is critical. The primary risk is confusing **5-Methoxy-2,4-dimethylaniline** with 4-Methoxy-2,5-dimethylaniline.

Comparison Guide: Target vs. Isomer

Both isomers possess two aromatic singlets and similar aliphatic peaks. 1D NMR alone is often insufficient for conclusive proof.

Feature	Target: 5-Methoxy-2,4-dimethyl	Isomer: 4-Methoxy-2,5-dimethyl
Aromatic Pattern	Two Singlets (Para to each other)	Two Singlets (Para to each other)
NOE Connectivity	Crucial Test: Irradiating -OCH ₃ enhances H-6 (the highly shielded proton) and H-4 Methyl.	Irradiating -OCH ₃ enhances H-3 and H-5 (or adjacent methyls depending on exact numbering).
Shielding Logic	H-6 is ortho to both NH ₂ and OMe (Double Shielding). Expect one signal < 6.3 ppm.	Protons are generally less shielded as they are not ortho to both strong donors simultaneously.

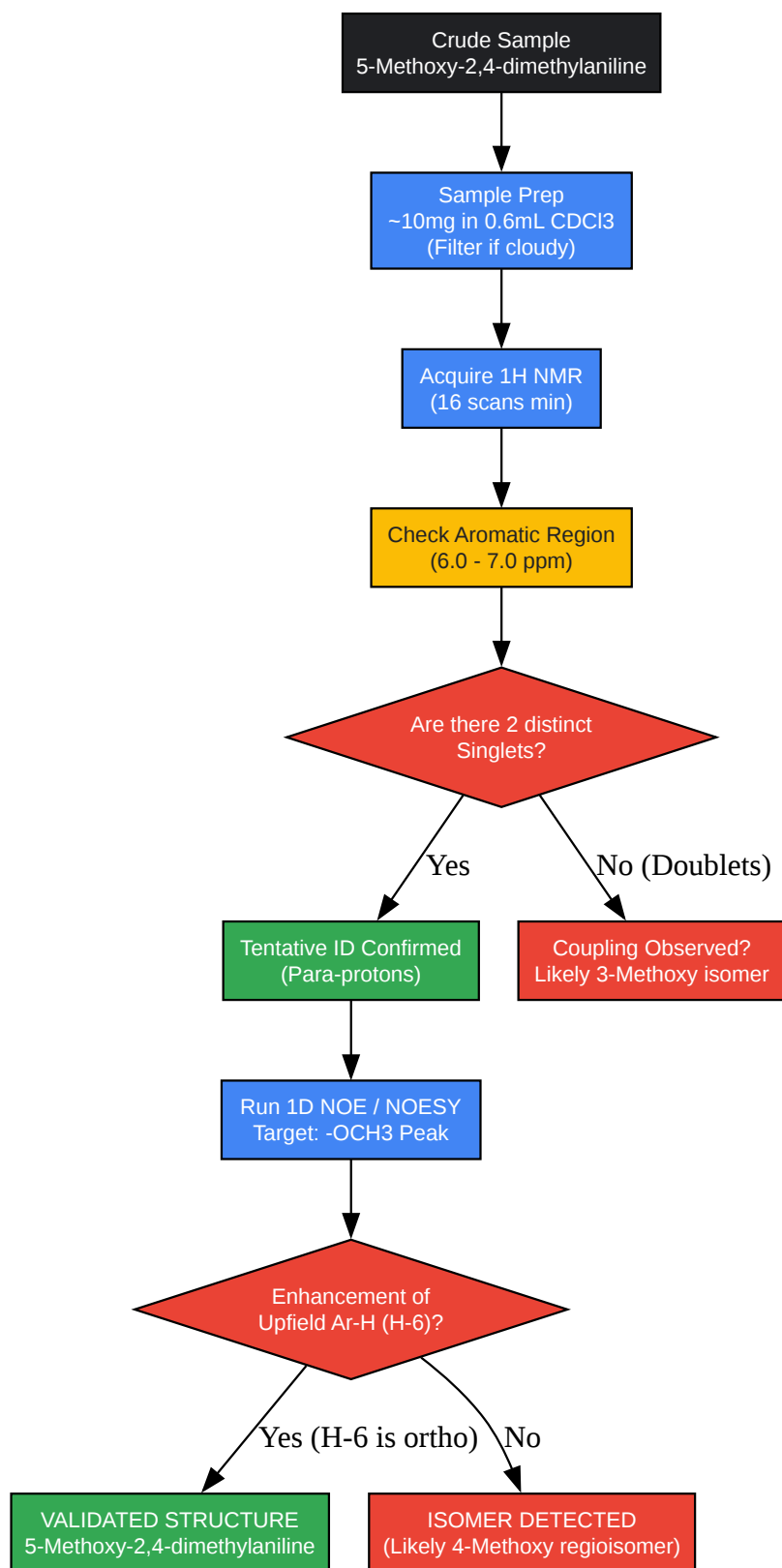
Solvent Comparison: CDCl₃ vs. DMSO-d₆

- CDCl₃: Best for resolution of methyl groups. The amine protons are often broad and may overlap with other signals.

- DMSO-d₆: Recommended for quantitative analysis. The amine protons usually sharpen into a distinct singlet or doublet (if coupled to H) around 4.5–5.0 ppm, allowing for accurate integration.

Experimental Workflow

The following diagram outlines the logical decision tree for assigning the structure and validating regioisomer purity.



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Caption: Structural validation workflow emphasizing the necessity of NOE experiments for regioisomer distinction.

Detailed Protocol for Validation

A. Sample Preparation[2][3]

- Solvent Selection: Use CDCl_3 (99.8% D) for routine checks. Use DMSO-d_6 if the amine peak integration is critical or if the sample is a salt (e.g., hydrochloride).
- Concentration: Dissolve 5-10 mg of the aniline in 0.6 mL of solvent.
 - Expert Tip: Aniline derivatives can oxidize. If the solution turns dark/purple rapidly, filter through a small plug of basic alumina or analyze immediately.

B. Acquisition Parameters[2][3][4]

- Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
- Relaxation Delay (D1): Set to ≥ 5 seconds. The methyl protons and isolated aromatic protons can have long T1 relaxation times. Short delays will suppress their integration, leading to errors in purity calculation.
- Spectral Width: -2 to 14 ppm (to catch broad exchangeable protons).

C. Analysis of Electronic Effects (The "Why")

To confirm the assignment of H-6 (the most upfield aromatic signal), understand the electronic vectors:

- H-6 Position: It is ortho to the $-\text{NH}_2$ group (strong donor, shielding) AND ortho to the $-\text{OCH}_3$ group (strong donor, shielding).
- H-3 Position: It is meta to the $-\text{NH}_2$ and meta to the $-\text{OCH}_3$. It is flanked by two methyl groups (weak donors).
- Conclusion: The electronic environment dictates that H-6 must appear significantly upfield (lower ppm) than H-3. If your spectrum shows the two aromatic protons having very similar

shifts (e.g., both around 6.7 ppm), suspect the 4-methoxy isomer, where the shielding effects are more distributed.

References

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- PubChem. **5-Methoxy-2,4-dimethylaniline** Compound Summary. [[Link](#)]

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Sources

- [1. 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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